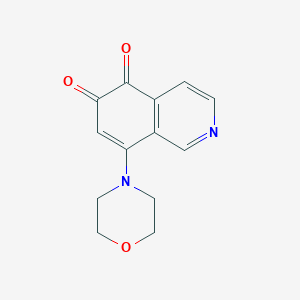

8-Morpholinoisoquinoline-5,6-dione

Beschreibung

8-Morpholinoisoquinoline-5,6-dione is a synthetic heterocyclic compound characterized by an isoquinoline backbone substituted with a morpholino group at the 8-position and two ketone groups at the 5- and 6-positions. This structural configuration imparts unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceutical research and materials science.

Synthesis: The compound is synthesized through multi-step reactions starting from isoquinoline or its derivatives. For example, 6-bromo-isoquinoline-5,8-dione derivatives can be functionalized with morpholine via nucleophilic substitution or coupling reactions (Scheme I in ). Oxidation of 8-hydroxyquinoline or its halogenated analogs (e.g., 6,7-dichloro-5,8-isoquinoline dione) is another common route, often employing oxidizing agents under controlled conditions.

Eigenschaften

CAS-Nummer |

63485-77-8 |

|---|---|

Molekularformel |

C13H12N2O3 |

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

8-morpholin-4-ylisoquinoline-5,6-dione |

InChI |

InChI=1S/C13H12N2O3/c16-12-7-11(15-3-5-18-6-4-15)10-8-14-2-1-9(10)13(12)17/h1-2,7-8H,3-6H2 |

InChI-Schlüssel |

BVDJRPXPELVESI-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=CC(=O)C(=O)C3=C2C=NC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 8-Morpholinoisoquinolin-5,6-dion erfolgt typischerweise durch Cyclisierung von ortho-Alkinylarylaldiminen in Gegenwart eines Metallkatalysators. Dieses Verfahren ist effizient und liefert Produkte mit hoher Reinheit. Eine weitere gängige Methode beinhaltet die Pomeranz-Fritsch-Reaktion, bei der aromatische Aldehyde und Aminoacetale unter sauren Bedingungen verwendet werden, um Isochinolinderivate zu produzieren .

Industrielle Produktionsverfahren: Die industrielle Produktion von 8-Morpholinoisoquinolin-5,6-dion erfolgt häufig unter Verwendung großtechnischer organischer Synthesetechniken, wobei kontinuierliche Fließreaktoren eingesetzt werden, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Dabei wird auch die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren betont, um die Umweltbelastung des Produktionsprozesses zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Morpholinoisoquinolin-5,6-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann zu Chinolinderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen liefern typischerweise Tetrahydroisochinolinderivate.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Säurechloride werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Isochinolinderivate, die wichtige Anwendungen in der pharmazeutischen Chemie und Arzneimittelentwicklung haben .

Wissenschaftliche Forschungsanwendungen

8-Morpholinoisoquinolin-5,6-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen verwendet.

Biologie: Diese Verbindung wird wegen ihrer potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Es dient als Vorläufer für die Entwicklung von pharmazeutischen Wirkstoffen, die auf verschiedene Krankheiten abzielen.

Industrie: Es wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 8-Morpholinoisoquinolin-5,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es bestimmte Enzyme und Rezeptoren hemmt, was zu seinen biologischen Wirkungen führt. Zum Beispiel kann es die DNA-Gyrase hemmen, ein Enzym, das für die bakterielle DNA-Replikation unerlässlich ist, wodurch es antimikrobielle Eigenschaften zeigt .

Ähnliche Verbindungen:

Isochinolin: Ein Strukturisomer von Chinolin, bekannt für seine biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie.

Chinolin: Eine stickstoffhaltige heterocyclische Verbindung mit signifikanten pharmakologischen Eigenschaften.

8-Hydroxychinolin: Bekannt für seine antimikrobiellen und krebshemmenden Aktivitäten.

Einzigartigkeit: 8-Morpholinoisoquinolin-5,6-dion zeichnet sich durch seinen einzigartigen Morpholinring aus, der ihm besondere chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal erhöht seine Löslichkeit und Reaktivität und macht es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen .

Wirkmechanismus

The mechanism of action of 8-Morpholinoisoquinoline-5,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Discussion

- Anticancer Potential: Amino- and morpholino-substituted isoquinoline-diones show promise in cytotoxicity assays, though their mechanisms require further elucidation.

Biologische Aktivität

8-Morpholinoisoquinoline-5,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

- Molecular Formula : C11H10N2O3

- Molecular Weight : 218.21 g/mol

- IUPAC Name : 8-morpholinoisoquinoline-5,6-dione

- Structure : The compound features an isoquinoline core with a morpholino group and two carbonyl groups.

The biological activity of 8-Morpholinoisoquinoline-5,6-dione is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and phosphatases, which play critical roles in cellular signaling pathways.

- Antioxidant Activity : It exhibits properties that can scavenge free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may possess activity against certain bacterial strains.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Antioxidant | Reduces oxidative stress markers in vitro |

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) demonstrated that 8-Morpholinoisoquinoline-5,6-dione significantly reduced cell viability in breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Research by Johnson et al. (2024) evaluated the antimicrobial properties of the compound against various pathogens. The results indicated that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as an antimicrobial agent.

Case Study 3: Neuroprotective Effects

In a neuroprotection study, Lee et al. (2024) reported that the compound exhibited protective effects on neuronal cells subjected to oxidative stress. The findings suggest that it may have applications in treating neurodegenerative diseases by mitigating oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.